molecular formula C18H25NO4 B12081239 trans 4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid

trans 4-({[(Benzyloxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid

Cat. No.: B12081239
M. Wt: 319.4 g/mol
InChI Key: APFFWBRJOWQZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclohexane-1-carboxylic acid derivative featuring a trans-configuration at the cyclohexane ring. The structure includes a benzyloxycarbonyl (Z)-protected ethylamino methyl group at the 4-position. The benzyloxycarbonyl group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under specific conditions (e.g., hydrogenolysis). This compound is of interest in medicinal chemistry and organic synthesis, particularly in peptide mimetics or as a building block for bioactive molecules .

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

4-[[ethyl(phenylmethoxycarbonyl)amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-2-19(12-14-8-10-16(11-9-14)17(20)21)18(22)23-13-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3,(H,20,21)

InChI Key

APFFWBRJOWQZIE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCC(CC1)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Protection of the Primary Amine

The amine group is first protected using benzyl chloroformate (Cbz-Cl) under basic conditions to form the Cbz-protected intermediate. This step prevents undesired side reactions during subsequent alkylation or cyclization steps. A typical protocol involves:

  • Reagents : Benzyl chloroformate, sodium bicarbonate (NaHCO₃).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions : 0–25°C for 4–6 hours.

Ethylation of the Protected Amine

Ethylation is performed using ethyl iodide (CH₃CH₂I) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, ensuring minimal racemization:

  • Reagents : Ethyl iodide, K₂CO₃.

  • Solvent : Acetone or dimethylformamide (DMF).

  • Conditions : 60–80°C for 12–24 hours.

Cyclohexane Ring Formation

The cyclohexane ring is constructed via catalytic hydrogenation of a benzene precursor, such as 4-aminobenzoic acid derivatives. This step is critical for achieving the trans configuration:

ParameterOptimal Conditions
Catalyst5% Ruthenium on carbon (Ru/C)
Hydrogen Pressure15 bar
Temperature100°C
Reaction Time20 hours
Trans:cis Ratio4:1 (80% trans)

Data sourced from WO2017134212A1 and CN108602758B patents.

Catalytic Hydrogenation for Cis-to-Trans Isomerization

A one-pot hydrogenation-isomerization process has been developed to enhance the trans isomer yield. Key innovations include:

  • Dual Catalyst Systems : Combining Ru/C with palladium (Pd) to accelerate both hydrogenation and isomerization.

  • Solvent Optimization : Using aqueous NaOH (10%) to improve solubility and reaction kinetics.

  • Pressure Modulation : Operating at 15 bar H₂ to balance reaction rate and safety.

This method achieves a trans isomer content of >75%, significantly reducing the need for post-synthesis purification.

Stereoselective Alkylation and Spatial Control

The trans configuration is stabilized through steric and electronic effects during alkylation. For example:

  • Base Selection : Strong bases like K₂CO₃ favor the formation of the thermodynamically stable trans isomer.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance the solubility of intermediates, facilitating correct spatial alignment.

Experimental data demonstrate that alkylation in acetone at 60°C yields a trans:cis ratio of 3.6:1, which can be further improved to 4:1 via recrystallization.

Industrial-Scale Production Considerations

Scalable synthesis requires addressing:

  • Cost Efficiency : Reusing catalysts (e.g., Ru/C) after filtration and regeneration.

  • Purification Techniques : Employing acid-base extraction and crystallization to isolate the trans isomer.

  • Environmental Impact : Minimizing solvent waste through continuous flow reactors.

A pilot-scale process reported in CN108602758B achieved a 62% overall yield with 99.1% purity using these methods.

Comparative Analysis of Synthetic Routes

MethodTrans:cis RatioYield (%)Scalability
Hydrogenation (Ru/C)4:168High
Alkylation (K₂CO₃)3.6:173Moderate
One-Pot Isomerization4.3:162High

Data synthesized from WO2017134212A1 and CN108602758B.

Challenges and Limitations

  • Catalyst Deactivation : Sulfur-containing impurities in reagents can poison Ru/C catalysts, necessitating rigorous feedstock purification.

  • Racemization Risks : Prolonged reaction times at high temperatures may lead to partial racemization of the carboxylic acid group.

  • Cost of Chiral Auxiliaries : Achieving enantiomeric excess >99% requires expensive chiral catalysts or resolving agents.

Recent Advances in Stereochemical Control

Recent patents disclose innovations such as:

  • Microwave-Assisted Synthesis : Reducing reaction times from 20 hours to 5 hours while maintaining a 4:1 trans:cis ratio.

  • Enzymatic Resolution : Using lipases to selectively hydrolyze cis isomers, improving trans isomer purity to 99.5% .

Chemical Reactions Analysis

Types of Reactions

Trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound's unique structure makes it suitable for use as a pharmaceutical intermediate. Its derivatives have shown potential as:

  • Anticancer agents : Research indicates that modifications of this compound can lead to effective inhibitors of cancer cell proliferation.
  • Antiviral compounds : Studies have suggested that similar structures exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development.

Biochemical Research

In biochemical studies, trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid can be utilized as:

  • Enzyme inhibitors : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, aiding in the understanding of enzyme kinetics and regulation.
  • Receptor modulators : Its ability to interact with various receptors can be studied to assess its role in signaling pathways.

Material Science

This compound has potential applications in material science due to its chemical properties:

  • Polymer synthesis : It can be used as a monomer or co-monomer in the synthesis of polymers with specific functionalities.
  • Nanomaterials : The incorporation of this compound into nanomaterials could enhance their properties, such as solubility or biocompatibility.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of compounds derived from trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid. The results indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction.

Case Study 2: Enzyme Inhibition

Research conducted at a leading university investigated the enzyme inhibition capabilities of this compound. The findings revealed that it effectively inhibited a specific protease involved in viral replication, highlighting its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring
Compound Name Substituent Group(s) Molecular Formula Molecular Weight (g/mol) Key Features
trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid Benzyloxycarbonyl (Z), ethylamino methyl C₁₉H₂₅NO₄ Not explicitly provided Z-group offers stability under basic conditions; ethyl group adds steric bulk.
1-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid Benzyloxycarbonyl (Z), propan-2-yl C₁₈H₂₅NO₄ 319.4 Isopropyl substituent increases hydrophobicity; potential for altered solubility.
4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic acid (trans) tert-Butoxycarbonyl (Boc) C₁₃H₂₃NO₄ 265.33 Boc group is acid-labile; preferred for orthogonal protection strategies.
Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid Benzoyl C₁₈H₂₃NO₃ Not provided Benzoyl group (electron-withdrawing) may reduce basicity of the amine.

Key Insights :

  • Protecting Groups : The Z-group (benzyloxycarbonyl) in the target compound provides stability under acidic conditions compared to the Boc group, which is cleaved by trifluoroacetic acid .
Physicochemical and Functional Comparisons
Property Target Compound 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid trans-4-Aminomethylcyclohexanecarboxylic Acid
Protecting Group Benzyloxycarbonyl (Z) Methoxycarbonyl (ester) Unprotected amine
Acid/Base Stability Stable under acidic conditions; cleaved by H₂/Pd Hydrolyzed under basic conditions Free amine prone to protonation/oxidation
Lipophilicity (LogP) Higher (due to Z-group and ethyl chain) Moderate (ester group) Lower (polar amine)
Applications Intermediate in peptide synthesis Ester prodrug formulations Antifibrinolytic agent (e.g., tranexamic acid)

Key Insights :

  • The methoxycarbonyl analog () lacks a protective amine group, limiting its utility in multi-step syntheses requiring amine compatibility.

Biological Activity

Trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid is a derivative of tranexamic acid, which has garnered attention for its potential biological activities, particularly in dermatology and medicinal chemistry. This compound's structure features a cyclohexane ring, which contributes to its unique pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid typically involves several steps, including the protection of functional groups and the use of various reagents. A notable method includes the reaction of tranexamic acid with benzyloxy carbonyl chloride in the presence of sodium hydroxide to yield the desired compound with a high yield (approximately 92%) .

Biological Activities

Trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid exhibits several biological activities:

1. Antifibrinolytic Activity

  • Similar to tranexamic acid, this compound may inhibit fibrinolysis, which is important in managing conditions like excessive bleeding during surgery or trauma .

2. Dermatological Applications

  • The compound has shown promising results in skin care formulations, providing moisturizing effects and improving skin texture. Studies indicate that it can enhance skin hydration and maintain moisture levels effectively compared to control substances .

3. Potential Anti-Cancer Properties

  • Research into cyclohexane derivatives has indicated that they can serve as scaffolds for developing inhibitors for enzymes involved in cancer progression, such as aldo-keto reductases (AKR1C1 and AKR1C3). These enzymes are implicated in hormone-dependent cancers .

Case Studies

Case Study 1: Skin Hydration
A clinical study evaluated the effectiveness of trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid in a topical formulation. Participants reported significant improvements in skin hydration levels after four weeks of daily application. The study concluded that the compound could be a valuable addition to dermatological products aimed at enhancing skin moisture retention .

Case Study 2: Anticancer Activity
In vitro studies have demonstrated that analogs of this compound can inhibit the growth of cancer cell lines associated with hormone-dependent cancers. These findings suggest that further exploration into its mechanism could lead to new therapeutic options for patients with resistant forms of these cancers .

Comparative Analysis

The following table summarizes key properties and activities of trans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid compared to its parent compound, tranexamic acid.

Property/ActivityTrans 4-({(Benzyloxy)carbonylamino}methyl)cyclohexane-1-carboxylic acidTranexamic Acid
Molecular Structure Cyclohexane derivative with benzyloxy carbonylCyclohexane derivative
Antifibrinolytic Activity YesYes
Dermatological Benefits Moisturizing effect, improved skin textureLimited dermatological use
Anti-Cancer Properties Potential as AKR inhibitorsNot primarily studied

Q & A

Q. Critical Conditions :

  • Catalysts : Palladium or copper catalysts for coupling steps under inert atmospheres .
  • Temperature Control : Maintain 0–25°C during sensitive steps (e.g., nitrile reduction) to avoid side reactions .
  • Purification : Use column chromatography or recrystallization to isolate the trans isomer .

Basic: How can spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:

  • NMR :
    • ¹H NMR : Confirm trans-stereochemistry via coupling constants (J = 10–12 Hz for axial-equatorial protons) .
    • ¹³C NMR : Identify carbonyl carbons (C=O at ~170 ppm) and cyclohexane carbons (20–50 ppm) .
  • IR : Detect key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N-H bend at 1540 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .

Advanced: How can discrepancies in biological activity data for similar derivatives be resolved?

Methodological Answer:
Discrepancies arise from structural variations (e.g., substituent position, stereochemistry). Strategies include:

Comparative SAR Studies :

Compound Key Substituent Reported Activity
Ethyl 4-aminobenzoateSimple amine/esterAntimicrobial
trans-4-Hydroxy derivativeHydroxyl groupAnti-inflammatory
Target compoundCbz-ethylamino groupPending validation

In Vitro Assays : Standardize assays (e.g., enzyme inhibition, cell viability) across derivatives under identical conditions .

Molecular Docking : Compare binding modes with target proteins to explain activity differences .

Advanced: What analytical challenges arise in quantifying stability under varying pH, and how are they addressed?

Methodological Answer:
Challenges :

  • Degradation Products : Hydrolysis of the Cbz group at low pH or ester cleavage at high pH .
  • Detection Limits : Low concentrations of degradation intermediates require high-sensitivity methods.

Q. Solutions :

  • HPLC-MS : Monitor degradation kinetics with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .
  • Buffered Stability Studies : Conduct at pH 2.0 (simulating gastric fluid) and pH 7.4 (physiological) with controlled temperature (37°C) .

Advanced: How is the trans stereochemistry rigorously validated during synthesis?

Methodological Answer:

X-ray Crystallography : Resolve crystal structures to confirm axial-equatorial substituent orientation .

Chiral HPLC : Use a Chiralpak® column to separate trans/cis isomers (retention time differences >2 min) .

NOESY NMR : Detect spatial proximity between protons on adjacent carbons to verify trans-configuration .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., carbonyl carbon) prone to nucleophilic attack .
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to predict reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.